molecular formula C8H12N2O B12868424 3-(Furan-2-yl)-5-methylpyrazolidine

3-(Furan-2-yl)-5-methylpyrazolidine

Cat. No.: B12868424
M. Wt: 152.19 g/mol
InChI Key: MWVLKKPCFMKDPS-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-5-methylpyrazolidine is a heterocyclic organic compound that features a furan ring fused to a pyrazolidine ring with a methyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-5-methylpyrazolidine typically involves the reaction of furan derivatives with pyrazolidine precursors under controlled conditions. One common method includes the cyclization of appropriate furan and pyrazolidine intermediates in the presence of catalysts and solvents. For instance, the reaction might involve the use of a base such as sodium hydride (NaH) in tetrahydrofuran (THF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and automated systems to maintain precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-5-methylpyrazolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Furan-2-yl)-5-methylpyrazolidine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-5-methylpyrazolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Furan-2-yl)propanoic acid
  • 3-(Furan-2-yl)acrylic acid
  • 3-(Furan-2-yl)pyrazole

Uniqueness

3-(Furan-2-yl)-5-methylpyrazolidine is unique due to its specific combination of a furan ring and a pyrazolidine ring with a methyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

3-(furan-2-yl)-5-methylpyrazolidine

InChI

InChI=1S/C8H12N2O/c1-6-5-7(10-9-6)8-3-2-4-11-8/h2-4,6-7,9-10H,5H2,1H3

InChI Key

MWVLKKPCFMKDPS-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NN1)C2=CC=CO2

Origin of Product

United States

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